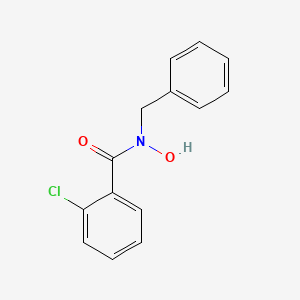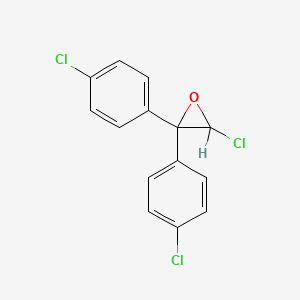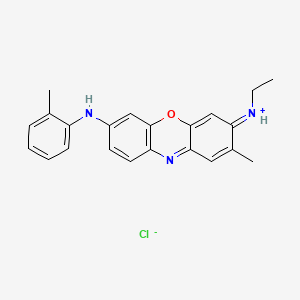
Phenoxazin-5-ium, 3-(ethylamino)-2-methyl-7-((2-methylphenyl)amino)-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenoxazin-5-ium, 3-(ethylamino)-2-methyl-7-((2-methylphenyl)amino)-, chloride is a synthetic organic compound known for its vibrant color and potential applications in various scientific fields. This compound belongs to the phenoxazine family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms. The chloride salt form enhances its solubility in water, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenoxazin-5-ium, 3-(ethylamino)-2-methyl-7-((2-methylphenyl)amino)-, chloride typically involves a multi-step process. One common method includes the condensation of 2-aminophenol with an appropriate aldehyde to form the phenoxazine core. Subsequent steps involve the introduction of ethylamino and methyl groups through nucleophilic substitution reactions. The final step includes the formation of the chloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and controlled reaction conditions helps in achieving high efficiency and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
Phenoxazin-5-ium, 3-(ethylamino)-2-methyl-7-((2-methylphenyl)amino)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into leuco forms, which are colorless.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Aplicaciones Científicas De Investigación
Phenoxazin-5-ium, 3-(ethylamino)-2-methyl-7-((2-methylphenyl)amino)-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy and cell imaging.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of colored materials, inks, and coatings.
Mecanismo De Acción
The mechanism of action of Phenoxazin-5-ium, 3-(ethylamino)-2-methyl-7-((2-methylphenyl)amino)-, chloride involves its interaction with biological molecules and light. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species, which can damage cellular components and kill cancer cells. The molecular targets include cellular membranes, proteins, and DNA, leading to cell death through oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
- Phenoxazin-5-ium, 3-(diethylamino)-7-((2-methylphenyl)amino)-
- Phenoxazin-5-ium, 3-(ethylamino)-2-methyl-7-((3-methylphenyl)amino)-
- Phenoxazin-5-ium, 3-(ethylamino)-2-methyl-7-((4-methylphenyl)amino)-
Uniqueness
Phenoxazin-5-ium, 3-(ethylamino)-2-methyl-7-((2-methylphenyl)amino)-, chloride stands out due to its specific substitution pattern, which imparts unique optical and chemical properties. Its solubility in water and ability to generate reactive oxygen species under light exposure make it particularly valuable in medical and biological applications.
Propiedades
Número CAS |
85005-73-8 |
|---|---|
Fórmula molecular |
C22H22N3O.Cl C22H22ClN3O |
Peso molecular |
379.9 g/mol |
Nombre IUPAC |
ethyl-[2-methyl-7-(2-methylanilino)phenoxazin-3-ylidene]azanium;chloride |
InChI |
InChI=1S/C22H21N3O.ClH/c1-4-23-19-13-22-20(11-15(19)3)25-18-10-9-16(12-21(18)26-22)24-17-8-6-5-7-14(17)2;/h5-13,24H,4H2,1-3H3;1H |
Clave InChI |
PRVGCDSBLBYPLL-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+]=C1C=C2C(=NC3=C(O2)C=C(C=C3)NC4=CC=CC=C4C)C=C1C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [(2-aminophenyl)methyl]phenylphosphinate](/img/structure/B14426138.png)
![1,1'-{[3-(Bromomethyl)-1,2-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14426139.png)
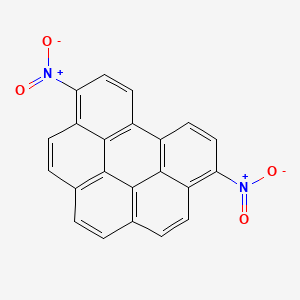
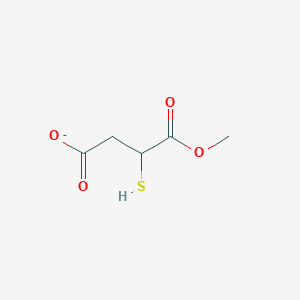


![Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)thio]-N-(3-ethoxypropyl)-](/img/structure/B14426187.png)
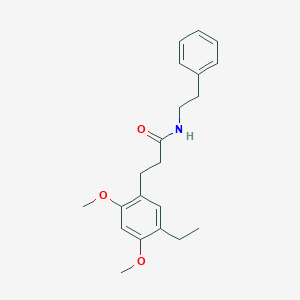
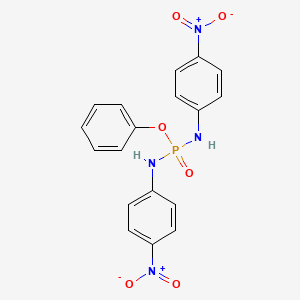
![[Methyl(nitroso)amino]methyl diethylcarbamodithioate](/img/structure/B14426202.png)
